3-(Naphthalen-1-ylamino)propanenitrile
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Overview
Description
3-(Naphthalen-1-ylamino)propanenitrile is an organic compound characterized by the presence of a naphthalene ring attached to an amino group, which is further connected to a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-ylamino)propanenitrile typically involves the reaction of naphthalen-1-amine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the amine to the acrylonitrile. The reaction is conducted at elevated temperatures, often around 80-100°C, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also be employed to enhance the reaction rate and selectivity. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-ylamino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Naphthyl ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-(Naphthalen-1-ylamino)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-ylamino)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, which may further interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylamine: Shares the naphthalene ring and amino group but lacks the propanenitrile group.
Propanenitrile: Contains the nitrile group but lacks the naphthalene ring.
Naphthalen-1-ylpropanenitrile: Similar structure but without the amino group.
Uniqueness
3-(Naphthalen-1-ylamino)propanenitrile is unique due to the combination of the naphthalene ring, amino group, and nitrile group, which imparts distinct chemical and biological properties
Properties
CAS No. |
36710-68-6 |
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Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-(naphthalen-1-ylamino)propanenitrile |
InChI |
InChI=1S/C13H12N2/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,15H,4,10H2 |
InChI Key |
DVWXBMMYPRDXQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCC#N |
Origin of Product |
United States |
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